
8-(Boryloxy)-2-(2-chlorostyryl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-(Boryloxy)-2-(2-chlorostyryl)quinoline” is a synthetic organic compound that features a quinoline core substituted with boryloxy and chlorostyryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “8-(Boryloxy)-2-(2-chlorostyryl)quinoline” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Chlorostyryl Group: This can be achieved via a Heck reaction, where a chlorostyrene derivative is coupled with the quinoline core.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the chlorostyryl group, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use in the development of fluorescent probes for biological imaging.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Materials: Component in the manufacture of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application:
Catalysis: The compound might coordinate with metal centers, facilitating various catalytic cycles.
Biological Activity: Interaction with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties.
2-Styrylquinoline: Similar structure but lacks the boryloxy group.
Borylated Aromatics: Compounds with boron-containing functional groups.
Propiedades
Fórmula molecular |
C17H11BClNO |
|---|---|
Peso molecular |
291.5 g/mol |
InChI |
InChI=1S/C17H11BClNO/c18-21-16-7-3-5-13-9-11-14(20-17(13)16)10-8-12-4-1-2-6-15(12)19/h1-11H/b10-8+ |
Clave InChI |
LVAUTYXUSUSBAO-CSKARUKUSA-N |
SMILES isomérico |
[B]OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3Cl |
SMILES canónico |
[B]OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


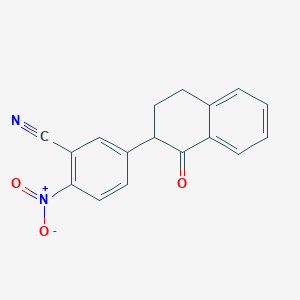
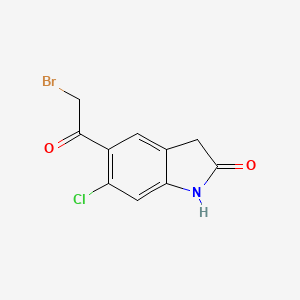

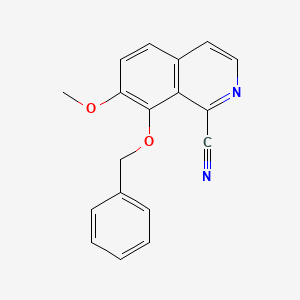
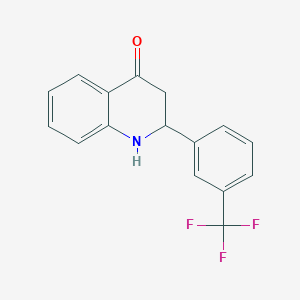
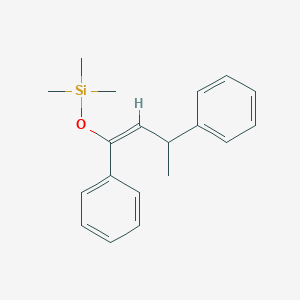
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)


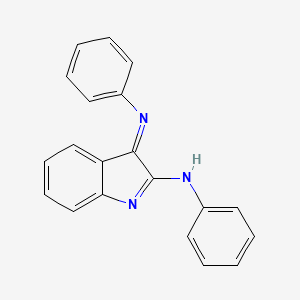


![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)
![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)
